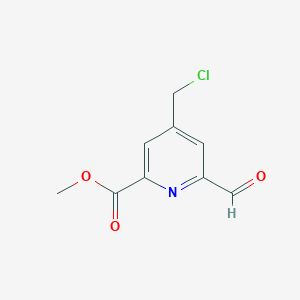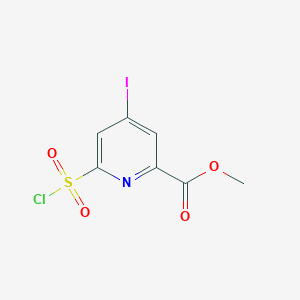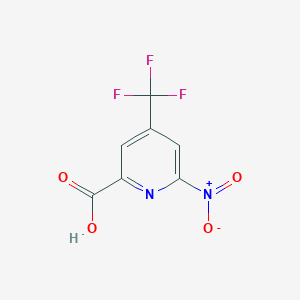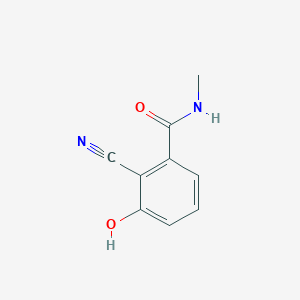
Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a formyl group at the 6-position, and a carboxylate ester at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the chloromethylation of a pyridine derivative followed by formylation and esterification reactions. The reaction conditions often involve the use of catalysts such as zinc chloride and reagents like formaldehyde and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of 4-(carboxymethyl)-6-formylpyridine-2-carboxylate.
Reduction: Formation of 4-(chloromethyl)-6-hydroxymethylpyridine-2-carboxylate.
Substitution: Formation of 4-(aminomethyl)-6-formylpyridine-2-carboxylate.
Applications De Recherche Scientifique
Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The formyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Methyl 4-(bromomethyl)-6-formylpyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-(hydroxymethyl)-6-formylpyridine-2-carboxylate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 4-(aminomethyl)-6-formylpyridine-2-carboxylate: Contains an aminomethyl group instead of chloromethyl.
Uniqueness: Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable intermediate in organic synthesis and a candidate for developing biologically active compounds.
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)8-3-6(4-10)2-7(5-12)11-8/h2-3,5H,4H2,1H3 |
Clé InChI |
LDFCIKQNTBBVJN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)









![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
